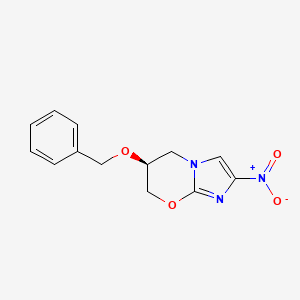

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine

Description

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a nitroimidazooxazine derivative distinguished by a benzyloxy substituent at the C6 position of its fused imidazooxazine core (Figure 1). This compound belongs to a class of antitubercular (anti-TB) agents that act as prodrugs, requiring bioactivation by Mycobacterium tuberculosis (Mtb) nitroreductase Ddn to release nitric oxide (NO) and other reactive nitrogen intermediates, which disrupt bacterial respiration .

Properties

CAS No. |

187235-29-6 |

|---|---|

Molecular Formula |

C13H13N3O4 |

Molecular Weight |

275.26 g/mol |

IUPAC Name |

(6S)-2-nitro-6-phenylmethoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |

InChI |

InChI=1S/C13H13N3O4/c17-16(18)12-7-15-6-11(9-20-13(15)14-12)19-8-10-4-2-1-3-5-10/h1-5,7,11H,6,8-9H2/t11-/m0/s1 |

InChI Key |

OELNBPAXKWBFGO-NSHDSACASA-N |

Isomeric SMILES |

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |

Canonical SMILES |

C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

(S)-6-Benzyloxy-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic compound that belongs to the imidazooxazine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C19H17N3O5

- Molecular Weight : 367.4 g/mol

- CAS Number : 187235-38-7

- IUPAC Name : (6S)-2-nitro-6-[(4-phenoxyphenyl)methoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine

The presence of the nitro group at the 2-position and the benzyloxy substituent at the 6-position are critical for its biological activity. These functional groups contribute to the compound's electrophilic nature and its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interfere with essential cellular processes. Key mechanisms include:

- Inhibition of DNA Synthesis : The compound may disrupt bacterial DNA replication by targeting specific enzymes involved in nucleic acid metabolism.

- Enzyme Modulation : It has been shown to interact with various enzymes, potentially leading to altered metabolic pathways that affect cell survival and proliferation.

Antimicrobial Properties

This compound has exhibited significant antimicrobial activity against a range of pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Mycobacterium tuberculosis | Strongly Inhibitory | |

| Staphylococcus aureus | Moderate Inhibitory | |

| Escherichia coli | Weakly Inhibitory |

The compound's effectiveness against Mycobacterium tuberculosis is particularly noteworthy, suggesting potential for development as an antitubercular agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound can significantly reduce the proliferation of various cancer cell lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 15 | |

| MCF-7 (breast cancer) | 20 | |

| A549 (lung cancer) | 18 |

Structure-Activity Relationship (SAR)

The structure of this compound is crucial in determining its biological activity. Variations in substituents can significantly influence potency and selectivity:

- Nitro Group : Essential for antimicrobial activity; reduction of this group often leads to loss of efficacy.

- Benzyloxy Substituent : Modifications can enhance lipophilicity and cellular uptake.

Study on Antitubercular Activity

A study explored the efficacy of this compound against Mycobacterium tuberculosis. Results indicated a significant reduction in bacterial load in treated models compared to controls. The mechanism was linked to inhibition of DNA gyrase activity.

Cancer Cell Line Evaluation

In another study assessing anticancer properties, this compound demonstrated substantial cytotoxicity across multiple cancer cell lines. The findings suggest potential for further development as a chemotherapeutic agent.

Comparison with Similar Compounds

The following analysis focuses on structural analogs with modifications to the C6 substituent, linker chemistry, and heterocyclic core, which influence solubility, metabolic stability, and potency.

Structural Analogues and Their Modifications

PA-824 (Pretomanid)

- Structure : (S)-2-Nitro-6-[4-(trifluoromethoxy)benzyloxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.

- Key Features :

- The C6 position bears a 4-(trifluoromethoxy)benzyloxy group, enhancing lipophilicity and metabolic stability compared to the benzyloxy group in the target compound .

- Demonstrated MIC90 (minimum inhibitory concentration) of 0.015–0.25 µg/mL against Mtb in vitro and efficacy in murine TB models .

- Approved for multidrug-resistant TB (MDR-TB) in 2019 .

TBA-354

- Structure : (S)-2-Nitro-6-((6-(4-trifluoromethoxy)phenyl)pyridin-3-yl)methoxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine.

- Key Features :

OPC-67683 (Delamanid)

- Structure: (R)-2-Methyl-6-nitro-2-((4-(4-(trifluoromethoxy)phenoxy)piperidin-1-yl)phenoxy)methyl)-2,3-dihydroimidazo[2,1-b]oxazole.

- Key Features :

Structure-Activity Relationships (SAR)

Substituent Effects at C6

- Benzyloxy vs. Trifluoromethoxy Benzyloxy: The benzyloxy group in the target compound confers moderate lipophilicity (logP ~2.5), whereas PA-824’s 4-(trifluoromethoxy)benzyloxy group increases logP to ~3.2, enhancing membrane permeability but requiring optimization for aqueous solubility .

Linker Modifications

- Replacing the ether linker in PA-824 with amide, carbamate, or urea groups (e.g., compounds from ) reduced lipophilicity (logP 1.8–2.3) and improved aqueous solubility (>50 µM) but compromised Mtb activity (MIC90 increased to 0.1–2 µg/mL) .

Heterocyclic Core Variations

- Oxazole analogs (e.g., OPC-67683) exhibit lower molecular weight (~535 Da vs. ~560 Da for PA-824) and enhanced penetration into caseous TB lesions .

Pharmacokinetic and Efficacy Comparison

| Compound | MIC90 (µg/mL) | logP | Aqueous Solubility (µM) | Clinical Status |

|---|---|---|---|---|

| Target Compound | ~0.1* | ~2.5 | <10* | Preclinical |

| PA-824 (Pretomanid) | 0.015–0.25 | 3.2 | 15–20 | Approved (2019) |

| TBA-354 | 0.007–0.03 | 3.8 | 5–10 | Phase I (Discontinued) |

| OPC-67683 (Delamanid) | 0.006–0.024 | 2.9 | 20–25 | Approved (2014) |

*Estimated based on structural analogs .

Key Research Findings

- Metabolic Stability : The benzyloxy group in the target compound is susceptible to oxidative metabolism by cytochrome P450 enzymes, whereas PA-824’s trifluoromethoxy group resists degradation, yielding a longer half-life (t1/2 = 18–22 h in humans) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.